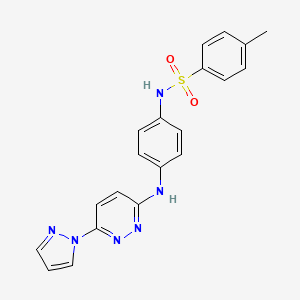

2-phenyl-N-(5-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

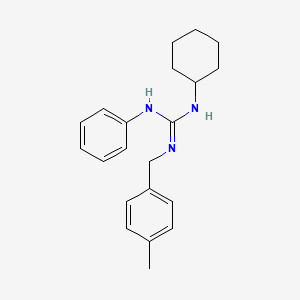

“2-phenyl-N-(5-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . For example, a series of 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides were synthesized by reacting with n-alkylbromides in the presence of a base .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Synthesis and Chemical Reactivity

The condensation and reactivity of quinoline derivatives with various reagents have been extensively studied. Aleksandrov et al. (2020) explored the synthesis and electrophilic substitution reactions of thiazoloquinoline derivatives, demonstrating their potential for further functionalization and application in diverse chemical contexts (Aleksandrov, D. A. Zablotskii, & M. M. El’chaninov, 2020).

Biological Applications

Quinoline derivatives have shown promising results in biological applications, including their potential as radioligands for imaging peripheral benzodiazepine receptors, which could have implications for diagnostic applications in neurology and oncology. Matarrese et al. (2001) synthesized N-[11C]methylated quinoline-2-carboxamides that exhibited high binding affinity to peripheral benzodiazepine receptors in various organs, highlighting their potential in positron emission tomography (PET) imaging (Matarrese et al., 2001).

Antimicrobial and Antitumor Activities

Compounds based on quinoline and thiazole moieties have been evaluated for their antimicrobial and antitumor activities. Umamatheswari and Sankar (2017) reported the synthesis of quinoline incorporated 1,3-thiazinan-4-one derivatives with significant antibacterial, antitubercular, and antimalarial activities (Umamatheswari & Sankar, 2017). Similarly, Idrees et al. (2020) synthesized azetidinone derivatives integrated with quinoline, demonstrating notable in vitro antibacterial activity (Idrees, Y. G. Bodkhe, N. Siddiqui, & S. Kola, 2020).

Materials Science Applications

Quinoline derivatives have been explored for their applications in materials science, including corrosion inhibitors and polymerization initiators. Saraswat and Yadav (2020) studied the corrosion inhibition behavior of quinoxaline derivatives for mild steel in acidic medium, revealing their high efficiency and potential for protective coatings (Saraswat & Yadav, 2020).

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with multiple targets involved in these biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The compound’s interaction with its targets could involve binding to specific receptors or enzymes, leading to modulation of their activity.

Biochemical Pathways

These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability and lesser side effects .

Result of Action

These could include modulation of enzyme activity, alteration of receptor signaling, inhibition of microbial growth or viral replication, reduction of inflammation or pain, protection of neurons, and inhibition of tumor growth .

特性

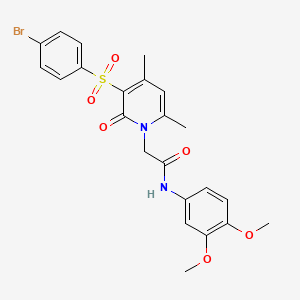

IUPAC Name |

2-phenyl-N-(5-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N3OS/c29-24(28-25-26-16-23(30-25)18-11-5-2-6-12-18)20-15-22(17-9-3-1-4-10-17)27-21-14-8-7-13-19(20)21/h1-16H,(H,26,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYIBRMFDHSDCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=C(S4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

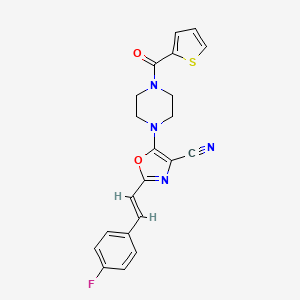

![2-(4-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2756339.png)

![Ethyl 2-[6-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2756351.png)

![2-(4-fluorobenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2756355.png)